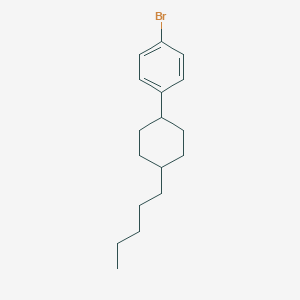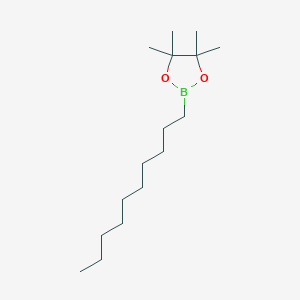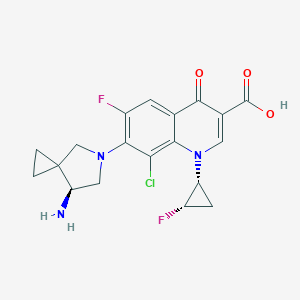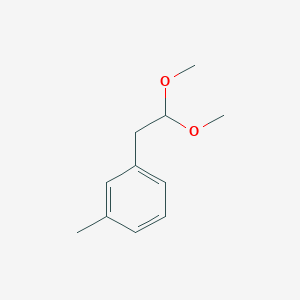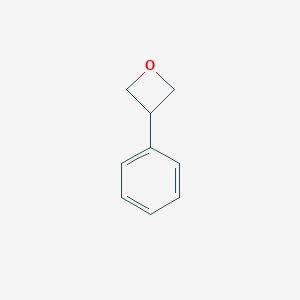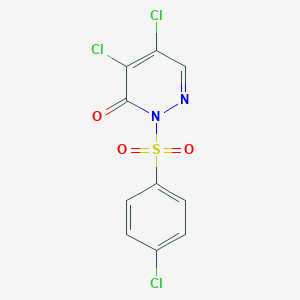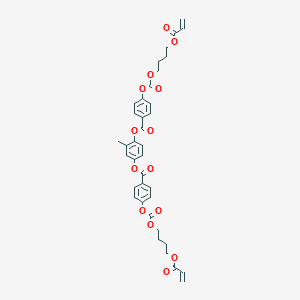
2-(2-Piperazin-1-ylethoxy)acetamide
Übersicht
Beschreibung
2-(2-Piperazin-1-ylethoxy)acetamide, also known as PEAA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(2-Piperazin-1-ylethoxy)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and preventing their harmful effects. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-(2-Piperazin-1-ylethoxy)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have antioxidant properties and may help protect against oxidative stress. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Piperazin-1-ylethoxy)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Piperazin-1-ylethoxy)acetamide. One area of interest is its potential use in drug delivery systems for the treatment of neurological disorders. Further investigation into its anticancer properties and mechanism of action is also needed. Additionally, research on the development of imaging agents for the diagnosis of Alzheimer's disease using 2-(2-Piperazin-1-ylethoxy)acetamide is ongoing.
Wissenschaftliche Forschungsanwendungen
2-(2-Piperazin-1-ylethoxy)acetamide has been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 2-(2-Piperazin-1-ylethoxy)acetamide has also been used in the development of imaging agents for the diagnosis of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
197968-56-2 |
|---|---|
Produktname |
2-(2-Piperazin-1-ylethoxy)acetamide |
Molekularformel |
C8H17N3O2 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
InChI-Schlüssel |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
Kanonische SMILES |
C1CN(CCN1)CCOCC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

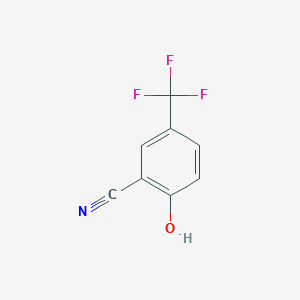
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
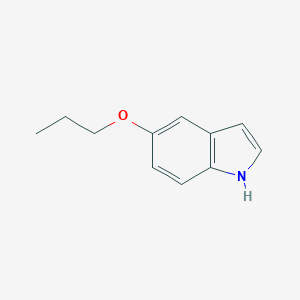
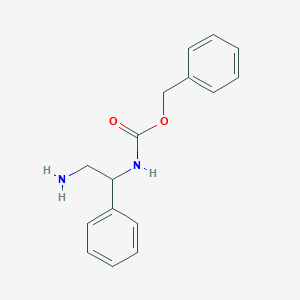
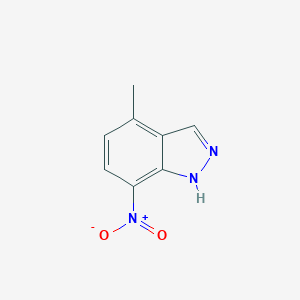

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
